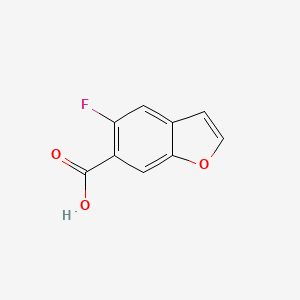

5-Fluorobenzofuran-6-carboxylic acid

Description

5-Fluorobenzofuran-6-carboxylic acid (CAS 1312556-72-1) is a fluorinated benzofuran derivative with the molecular formula C₉H₅FO₃ and a molecular weight of 180.13 g/mol . It is primarily used in research settings, particularly in pharmaceutical and chemical synthesis studies, due to its role as a building block for more complex molecules. The compound is provided as a 10 mM solution in DMSO, with a purity exceeding 98.00%, and requires specific storage conditions: -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) . Its solubility can be enhanced by heating to 37°C and sonication .

Properties

IUPAC Name |

5-fluoro-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWYOECYLYMHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312556-72-1 | |

| Record name | 5-Fluorobenzofuran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Fluorobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-Fluorobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Scientific Research Applications

5-Fluorobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Its derivatives have shown potential as anti-tumor and antibacterial agents.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 5-fluorouracil exert their effects by inhibiting thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act through similar mechanisms.

Comparison with Similar Compounds

Structural Analogs with Fluorine and Carboxylic Acid Groups

The following compounds share structural similarities with 5-fluorobenzofuran-6-carboxylic acid, primarily due to the benzofuran core, fluorine substitution, or carboxylic acid functionality:

Key Observations :

- Positional Isomerism : The position of the carboxylic acid group significantly impacts reactivity. For example, benzofuran-2-carboxylic acid derivatives (e.g., 5-chloro-6-fluoro analog) may exhibit different solubility and metabolic stability compared to the C6-substituted parent compound .

- Functional Group Variants : Esters (e.g., methyl benzoates) and aldehydes (e.g., 5-fluoro-2-methoxybenzaldehyde) offer distinct reactivity profiles, enabling diverse synthetic applications .

Comparison of Physicochemical Properties

Limited data are available for direct property comparisons, but the following inferences can be made:

- Solubility : The presence of a polar carboxylic acid group in this compound enhances water solubility compared to ester or aldehyde analogs (e.g., methyl benzoates or 5-fluoro-2-methoxybenzaldehyde) .

- Stability: Fluorine at C5 likely improves metabolic stability compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .

- Bioactivity: Compounds with cyano groups (e.g., Methyl 2-cyano-5-fluorobenzoate) may exhibit stronger electron-withdrawing effects, influencing interactions with biological targets .

Biological Activity

5-Fluorobenzofuran-6-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development.

Chemical Structure and Properties

This compound features a benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of a carboxylic acid group at the 6-position and a fluorine atom at the 5-position contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against colorectal cancer (CRC) cell lines such as HCT116. In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action : The compound has been shown to regulate cyclin B1 expression, leading to G2/M phase arrest. It also produces reactive oxygen species (ROS), which are known to contribute to cell death mechanisms in cancer cells .

- Case Studies : In a study involving various fluorinated heterocycles, this compound exhibited an IC50 value in the low nanomolar range against HCT116 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory mediators in macrophages.

- Inhibition of Inflammatory Pathways : Compounds similar to this compound have been reported to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) expression. These actions result in decreased levels of inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) .

Comparative Biological Activity Table

| Compound | IC50 (μM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | <10 | HCT116 | Anticancer |

| Fluorinated benzofuran derivative | 1.2 - 9.04 | Macrophages | Anti-inflammatory |

| 5-Fluorouracil | ~23.7 | MCF-7 | Anticancer |

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

- Cell Cycle Regulation : Induction of G2/M phase arrest through modulation of cyclin B1.

- ROS Generation : Increased oxidative stress leading to apoptosis.

- Inhibition of Inflammatory Mediators : Downregulation of COX-2 and iNOS pathways, leading to reduced inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.